molecular formula C17H24N4O3 B7002694 N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide

Cat. No.: B7002694
M. Wt: 332.4 g/mol
InChI Key: NBJOHDMJEAQHKX-BLLLJJGKSA-N
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Description

“N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide” is a complex organic compound that features multiple functional groups, including a pyrazole, oxane, oxazole, and carboxamide. Compounds with such diverse functional groups are often of interest in medicinal chemistry and materials science due to their potential biological activity and unique chemical properties.

Properties

IUPAC Name

N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3/c1-11(2)15-13(10-24-20-15)17(22)18-9-12-5-4-8-23-16(12)14-6-7-19-21(14)3/h6-7,10-12,16H,4-5,8-9H2,1-3H3,(H,18,22)/t12-,16+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBJOHDMJEAQHKX-BLLLJJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC=C1C(=O)NCC2CCCOC2C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=NOC=C1C(=O)NC[C@@H]2CCCO[C@H]2C3=CC=NN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide” would likely involve multiple steps, each targeting the formation of specific functional groups. A possible synthetic route could include:

    Formation of the pyrazole ring: This could be achieved through the reaction of a suitable hydrazine derivative with a diketone.

    Construction of the oxane ring: This might involve a cyclization reaction, possibly using an epoxide intermediate.

    Synthesis of the oxazole ring: This could be done via a cyclodehydration reaction involving an α-hydroxy ketone and an amide.

    Coupling reactions: The final steps would involve coupling the various intermediates to form the complete molecule.

Industrial Production Methods

Industrial production of such a compound would require optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might involve the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

The compound “N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide” could undergo various types of chemical reactions, including:

    Oxidation: The presence of multiple heteroatoms and functional groups makes it susceptible to oxidation reactions.

    Reduction: The compound could be reduced under appropriate conditions to modify its functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide could be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride might be employed.

    Substitution: Reagents like halogens, acids, or bases could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce different reduced forms of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be investigated for its potential as a drug candidate due to its diverse functional groups, which could interact with various biological targets.

Medicine

In medicine, the compound could be explored for its therapeutic potential, possibly as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In industry, it might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide” would depend on its specific interactions with molecular targets. These could include:

    Enzyme inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor modulation: It could interact with cellular receptors, altering their activity and downstream signaling pathways.

    DNA/RNA interaction: The compound might bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxan-3-yl]methyl]-3-propan-2-yl-1,2-oxazole-4-carboxamide: shares similarities with other heterocyclic compounds that contain pyrazole, oxane, and oxazole rings.

    Other similar compounds: might include various pyrazole derivatives, oxane-containing molecules, and oxazole-based compounds.

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups, which could confer unique chemical and biological properties not found in other compounds.

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